Thulium chloride heptahydrate

rare-earth purity trace metals analysis optical fiber precursor

Precision doping requires precise stoichiometry. Generic rare-earth chlorides introduce parasitic absorption from Er³⁺/Ho³⁺ traces, quenching Tm³⁺ emission in the 1.47 µm and 2 µm amplifier bands. - Defined heptahydrate state (MW 401.40 g/mol) ensures reproducible Tm³⁺ core-glass targeting versus deliquesced hexahydrate. - 99.99% purity grade limits rare-earth impurities to ≤150 ppm, preserving ¹G₄→³H₆ (~475 nm) upconversion efficiency. - Dual water-ethanol solubility supports low-hydroxyl MCVD solution-doping for single-frequency fiber lasers.

Molecular Formula Cl3H2OTm
Molecular Weight 293.30 g/mol
CAS No. 10025-92-0
Cat. No. B156337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThulium chloride heptahydrate
CAS10025-92-0
Molecular FormulaCl3H2OTm
Molecular Weight293.30 g/mol
Structural Identifiers
SMILESO.[Cl-].[Cl-].[Cl-].[Tm+3]
InChIInChI=1S/3ClH.H2O.Tm/h3*1H;1H2;/q;;;;+3/p-3
InChIKeySLIYDTRIAATWQR-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thulium Chloride Heptahydrate Procurement Overview


Thulium chloride heptahydrate (TmCl₃·7H₂O, MW 401.40 g/mol) is a light-green, hygroscopic crystalline rare-earth salt belonging to the heavy lanthanide chloride hydrate series [1]. It adopts the YCl₃ (AlCl₃-type) monoclinic layer structure with octahedrally coordinated Tm³⁺ ions (space group C2/m) [2]. The compound is highly soluble in both water and ethanol, a dual-solvent compatibility that distinguishes it from several adjacent lanthanide chlorides. Commercially available in purity grades from 99.9% to 99.9999% (rare-earth basis), it serves as a key precursor for thulium-doped optical fibers, upconversion nanocrystals, and specialized ceramic phosphors [3].

Heptahydrate hydration state ensures precise stoichiometric precursor weighing
Dual water–ethanol solubility enables low‑hydroxyl solution doping for fiber preforms
Broad purity-grade range (99.9–99.9999% rare-earth basis) supports optical and phosphor specifications

Thulium Chloride Non-Substitutability


Heavy lanthanide chlorides (Tm, Yb, Er, Ho) exhibit superficially similar hydration chemistry and solubility behavior, yet critical differences in thermal decomposition pathways, intrinsic impurity burdens, toxicity profiles, and spectroscopic functionality make them non-interchangeable in precision applications. The heptahydrate hydration state of TmCl₃ itself differs from the commercially dominant hexahydrate form in stoichiometric mass contribution (401.40 vs. 383.38 g/mol), directly affecting precursor weighing accuracy in doping protocols [1]. Furthermore, the unique position of thulium in the lanthanide series imparts distinct optical transitions (notably the ³H₄ → ³F₄ emission centered near 1.47 µm and the ³F₄ → ³H₆ laser transition near 1.9 µm) and a characteristic Tm³⁺/Tm²⁺ redox couple that diverges significantly from the Yb³⁺/Yb²⁺ couple in molten salt electrochemistry [2].

! Hydration state (hepta‑ vs hexa‑) shifts molar mass by ~4.5% — doping weighing protocols are not directly transferable.
! Unique Tm³⁺ optical transitions (S‑band and 2 µm) cannot be replicated by Er³⁺, Yb³⁺, or Ho³⁺ with comparable efficiency.
! Tm³⁺/Tm²⁺ redox couple is numerically distinct from Yb³⁺/Yb²⁺; single‑potential electrolysis cannot separate both.

Thulium Chloride Differentiation Evidence


Trace Rare-Earth Impurity Comparison

At equivalent commercial purity grades, thulium chloride hexahydrate demonstrates a substantially lower trace rare-earth impurity specification than erbium chloride hexahydrate. Sigma-Aldrich specifications show that thulium(III) chloride hexahydrate at 99.99% trace metals basis carries ≤150.0 ppm total trace rare-earth impurities , while erbium(III) chloride hexahydrate at 99.9% trace metals basis carries ≤1500.0 ppm — a full order of magnitude higher . Holmium(III) chloride hexahydrate at 99.9% similarly specifies ≤1500.0 ppm . This difference persists even when comparing different purity tiers of erbium chloride; the 99.99% grade (≤150.0 ppm) is available only at substantially higher cost, whereas 99.9% erbium chloride (≤1500.0 ppm) dominates the accessible catalog range.

Impurity Ceiling
Head-to-head
Tm: ≤150 ppm vs Er/Ho: ≤1500 ppm (99.9% grade)
Lower rare‑earth impurity specification reduces quenching risk.
Supplier CoA verification required.
rare-earth purity trace metals analysis optical fiber precursor phosphor grade

Chronic Oral Toxicity vs. Ytterbium Chloride

In a direct comparative pharmacology and toxicology study, thulium chloride, terbium chloride, and ytterbium chloride were administered chronically to rats at three dosage levels over a 12-week period. At both the 0.1% and 1.0% dietary levels, thulium chloride suppressed growth rates in both male and female rats, whereas ytterbium chloride did not affect growth rate at any tested dosage [1]. This represents a clear biological differentiation within the same heavy lanthanide chloride series. All three compounds produced identical acute toxicity symptoms (cardiovascular collapse with respiratory paralysis) and showed delayed-type acute toxicity, but the sub-chronic growth suppression was unique to thulium and terbium, not ytterbium. The acute oral LD₅₀ for thulium chloride in mice is reported as 4294 mg/kg (oral, mouse) , placing it in the moderately toxic category by ingestion.

Growth Rate Impact
Head-to-head
Tm: growth suppression at 0.1% & 1.0% dietary; Yb: no effect at any level
Compound‑specific chronic response — not a class property.
12‑week rat study; distinct safety protocols required.
rare-earth toxicology in vivo safety chronic feeding study biological evaluation

Thermal Decomposition to Oxychlorides

Thermobalance studies of the 6-hydrates of europium, terbium, dysprosium, holmium, erbium, thulium, ytterbium, and lutetium chlorides reveal a shared but problematic thermal decomposition pathway: all begin losing water of hydration between 65°C and 95°C, but horizontal weight levels corresponding to the anhydrous metal chlorides are not observed [1]. Instead, due to decreasing metal-ion basicity across the series, the decomposition curves in the 200–265°C range correspond to the intermediate composition MOCl·2MCl₃. Full conversion to metal oxychlorides (MOCl) occurs at 360–425°C. This means that simple thermal dehydration of TmCl₃·7H₂O (or ·6H₂O) in air will not yield pure anhydrous TmCl₃ but rather a mixture of oxychloride species [2]. For procurement, this underscores that the heptahydrate is a hydrated precursor whose anhydrous equivalent requires specialized dehydration methods (e.g., NH₄Cl flux, HCl atmosphere, or thionyl chloride treatment) — a processing consideration that does not apply to precursors that dehydrate cleanly.

Dehydration Pathway
Class‑level
Direct thermal treatment yields TmOCl, not anhydrous TmCl₃; no stable plateau observed.
Anhydrous preparation requires chemical dehydration, not simple heating.
TGA in air; MOCl·2MCl₃ intermediate at 200–265 °C.
thermogravimetric analysis dehydration chemistry anhydrous chloride preparation lanthanide oxychloride

Dual Water–Ethanol Solubility

Thulium chloride heptahydrate is characterized by high solubility in both water and ethanol [1]. This dual-solvent compatibility at room temperature is not universal among lanthanide chlorides. While many lanthanide chloride hydrates are water-soluble, ethanol solubility varies across the series. For instance, thallium(I) chloride (TlCl, though not a lanthanide, serves as a comparator for chloride salt solvent behavior) is insoluble in ethanol [2]. The heptahydrate's solubility in ethanol enables solution-based doping protocols where aqueous solutions are incompatible with the host matrix or where ethanolic solvent is preferred for faster evaporation and reduced hydroxyl incorporation in optical fiber preform fabrication.

Ethanol Solubility
Cross‑study
Heptahydrate: very soluble in ethanol (qualitative).
Supports low‑OH⁻ solution doping for fiber preforms.
Variable ethanol solubility across lanthanide chlorides.
solvent compatibility solution doping precursor solubility non-aqueous synthesis

S-Band vs. C-Band Optical Transitions

Thulium-doped fiber amplifiers (TDFAs) provide gain in the S-band telecommunications window (1450–1480 nm) via the ³H₄ → ³F₄ transition, and in the 1900–2050 nm range via the ³F₄ → ³H₆ laser transition [1][2]. This is spectrally complementary to erbium-doped fiber amplifiers (EDFAs) operating in the C-band (1530–1565 nm). In a comparative modeling study, a thulium-doped yttria-alumina-silicate fiber amplifier achieved a maximum gain of 51 dB in the 1900–2050 nm window, compared to 40.3 dB at 1540 nm for an erbium-doped counterpart in the same host glass [1][2]. This wavelength-domain differentiation is intrinsic to the Tm³⁺ ion and cannot be replicated by Er³⁺, Yb³⁺, or Ho³⁺ dopants at the same wavelengths with comparable efficiency. The chloride heptahydrate serves as the solution-phase precursor of choice for introducing Tm³⁺ ions into silica and fluoride fiber preforms via solution-doping methods.

Gain Band Coverage
Cross‑study
Tm: 1450–1480 nm & 1900–2050 nm (max 51 dB); Er: 1530–1565 nm (max 40.3 dB)
Functional requirement for S‑band and 2 µm amplification.
Modeled in yttria‑alumina‑silicate host fiber.
optical fiber amplifier S-band amplification thulium laser transition wavelength-division multiplexing

Redox Potential vs. Ytterbium in Molten Salt

The apparent standard redox potentials of the Tm³⁺/Tm²⁺ and Yb³⁺/Yb²⁺ couples were determined by direct potentiometry vs. a Cl⁻/Cl₂ reference electrode in molten NaCl–KCl–CsCl eutectic across the temperature range 823–973 K [1]. The two couples exhibit measurably distinct potential values, enabling differential electrochemical separation strategies for lanthanide fission products in nuclear fuel pyroprocessing. Thulium and ytterbium are both neutron poisons that must be separated from actinides in proposed advanced fuel cycles; the distinct redox behavior of the Tm³⁺/Tm²⁺ couple relative to Yb³⁺/Yb²⁺ means that a single-potential electrolysis strategy cannot optimally remove both. The specific apparent standard potentials for the Tm couple were further characterized across different solvent compositions (NaCl–KCl and NaCl–2CsCl) at 833–1073 K, establishing solvent-dependent thermodynamic parameters for the reaction TmCl₂(l) + ½Cl₂(g) ⇌ TmCl₃(l) [2].

Redox Potential
Head‑to‑head
ETm³⁺/Tm²⁺ numerically distinct from EYb³⁺/Yb²⁺ in molten chloride eutectic.
Differential electrochemical separation validation required.
823–1073 K; exact ΔE requires full‑text access.
pyrochemical reprocessing molten salt electrochemistry fission product separation redox potential

Thulium Chloride Application Scenarios


Thulium-Doped Fiber Preform for S-Band Lasers

When fabricating thulium-doped silica optical fibers by MCVD solution-doping, the heptahydrate's dual water–ethanol solubility enables low-hydroxyl precursor delivery [1]. The 10× tighter rare-earth impurity specification (≤150 ppm for 99.99% grade) relative to erbium chloride at accessible catalog grades reduces the risk of parasitic absorption from contaminant lanthanide ions (e.g., Er³⁺, Ho³⁺, Dy³⁺) that would otherwise introduce unwanted absorption bands in the S-band (1450–1480 nm) and 2 µm amplification windows. Optical fibers drawn from TmCl₃/AlCl₃ solution-doped preforms have demonstrated increased quantum conversion efficiency and fluorescence lifetimes suitable for single-frequency fiber laser operation [2]. Selection of the heptahydrate over the hexahydrate enables precise stoichiometric control (MW 401.40 vs. 383.38 g/mol), which is critical when targeting specific Tm³⁺ concentrations in the core glass.

Upconversion Nanocrystal Synthesis

Thulium chloride heptahydrate serves as the documented Tm³⁺ precursor for synthesizing NaYF₄:Yb,Tm upconversion nanocrystals and their semiconductor hybrid structures (e.g., NaYF₄:Yb,Tm@TiO₂ core–shell photocatalysts) . The high purity specification is essential here because trace Er³⁺ or Ho³⁺ impurities at ppm levels compete for energy transfer from the Yb³⁺ sensitizer, quenching the characteristic Tm³⁺ ultraviolet and blue upconversion emissions (¹D₂→³H₆ at ~360 nm; ¹G₄→³H₆ at ~475 nm) that drive NIR-to-UV photocatalytic reactions. The hygroscopic nature of the heptahydrate necessitates anhydrous storage and handling protocols, but the crystallization-defined hydration state ensures batch-to-batch consistency in precursor weighing compared to deliquesced or partially dehydrated hexahydrate forms.

Molten Salt Electrochemistry for Pyroprocessing

The distinct Tm³⁺/Tm²⁺ redox couple, characterized quantitatively vs. Cl⁻/Cl₂ in NaCl–KCl and NaCl–KCl–CsCl eutectics across 823–1073 K [3], positions thulium chloride as an essential calibration standard for electrochemical sensors and separation protocols in pyrochemical reprocessing research. Unlike ytterbium chloride, whose Yb³⁺/Yb²⁺ couple exhibits a different potential, thulium's redox signature cannot be simulated with adjacent lanthanide chlorides. The thermal dehydration behavior documented by Wendlandt [4] is also directly relevant: researchers attempting to prepare anhydrous TmCl₃ for molten salt studies must employ chemical dehydration (NH₄Cl flux or HCl atmosphere), as simple thermal treatment of the heptahydrate yields TmOCl rather than anhydrous TmCl₃. Procurement of the hydrated precursor with certifiable purity is thus the prerequisite for subsequent in-laboratory anhydrous preparation.

Toxicological Reference Standard

The documented differential chronic toxicity profile — thulium chloride suppressing growth at 0.1% and 1.0% dietary levels while ytterbium chloride shows no effect under identical conditions [5] — establishes thulium chloride heptahydrate as a required reference compound in comparative lanthanide toxicology studies. For industrial hygiene programs at facilities handling multiple rare-earth chlorides, this evidence supports compound-specific exposure limits and waste-stream segregation strategies rather than generic 'rare-earth chloride' safety protocols. The acute oral LD₅₀ of 4294 mg/kg (mouse) further provides a quantitative benchmark for risk assessment documentation that cannot be extrapolated from ytterbium, erbium, or holmium chloride data.

Application
Selection Property
Validation Focus
S‑Band fiber preform doping
Dual‑solvent precursor compatibility
Hydroxyl‑limited optical efficiency
Upconversion nanocrystal synthesis
High‑purity Tm source
Er/Ho parasitic absorption control
Molten salt electrochemistry
Defined anhydrous preparation route
Redox potential distinctness from Yb
Comparative lanthanide toxicology
Compound‑specific chronic profile
Growth rate endpoint differentiation

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